Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt
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Description
Oximes are a class of compounds in medicinal chemistry, renowned for their widespread applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . These hydroxy-imine derivatives are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Molecular Structure Analysis
Oximes have a general structure of R1R2C=NOH, where R1 and R2 can be any organic groups . The specific molecular structure of “Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt” is not available in the literature I have access to.
Scientific Research Applications
Hydrogen Deuterium Exchange Mechanisms
Research has explored the mechanisms of base-catalyzed hydrogen deuterium exchange at the α-carbon of ethyl cinnamate and related compounds, highlighting the role of deuterioethanol and sodium ethoxide. This work contributes to our understanding of isotope exchange reactions and their potential in labeling and studying organic molecules. The findings have implications for the synthesis and analysis of ethyl cinnamate derivatives, including the sodium salt of interest, by showcasing the replacement of alpha-vinyl hydrogen with deuterium (Zinn, Harris, Hill, & Hauser, 1963).
Aqueous Lubrication and Salt Influence
In the context of ethylene glycol-based molecules' aqueous lubrication properties, research has investigated the effect of high-concentration salt solutions. This study provides insights into the behavior of ethylene glycol-based self-assembled monolayers in saline environments, which can inform the development of lubricants and coatings with specific interactions with salts, including sodium salt formulations (Heeb, Lee, Venkataraman, & Spencer, 2009).
Antibacterial Activity of Oxacephem Antibiotics
The synthesis and antibacterial properties of 7 beta-difluoromethylthioacetamido-7 alpha-methoxy-3-[[1-(hydroxyethyl)-1H-tetrazol-5-yl]thiomethyl]-1-oxa-3-cephem-4-carboxylic acid sodium salt (6315-S) demonstrate the compound's effectiveness against resistant strains of bacteria. This research offers a foundation for the development of new antibiotics and highlights the potential medical applications of sodium salts in combating bacterial infections (Tsuji, Satoh, Narisada, Hamashima, & Yoshida, 1985).
Cross-Claisen Condensation and Bioactivity
The efficient cross-Claisen condensation of aryl oxy/thio acetic acid ethyl esters with acid chlorides leads to the synthesis of alpha-oxy/thio substituted-beta-keto esters. These compounds, after further conversion, have shown antibacterial and antifungal activities, opening avenues for the development of new therapeutic agents. This research underscores the versatility of sodium salts in facilitating chemical transformations with significant biological applications (Ragavan, Vijayakumar, & Kumari, 2009).
properties
IUPAC Name |
sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQUOMIBMARNCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910904 |
Source
|
Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt | |
CAS RN |
1089-84-5 |
Source
|
Record name | Hydrocinnamic acid, alpha-(ethoxyhydroxymethylene)-beta-oxo-, ethyl ester, beta-oxime, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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